molecular formula C22H26N2O6 B4004540 [4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid

[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid

Cat. No.: B4004540
M. Wt: 414.5 g/mol
InChI Key: IUSKLTLWOJZIEY-UHFFFAOYSA-N
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Description

[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenylmethanone core with a 4-methylpiperazin-1-yl ethoxy substituent, combined with oxalic acid. The presence of the piperazine ring and the phenyl groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpiperazine with 2-bromoethanol to form 2-(4-methylpiperazin-1-yl)ethanol. This intermediate is then reacted with 4-hydroxybenzophenone under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in the development of new drugs due to its ability to interact with specific biological targets. It has been studied for its anti-inflammatory and anticancer properties .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research has indicated that it may have applications in treating conditions such as inflammation and cancer .

Industry

Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of [4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response. The piperazine ring plays a crucial role in binding to these targets, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone apart is its combination of the phenylmethanone core with the piperazine ring, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.C2H2O4/c1-21-11-13-22(14-12-21)15-16-24-19-9-7-18(8-10-19)20(23)17-5-3-2-4-6-17;3-1(4)2(5)6/h2-10H,11-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSKLTLWOJZIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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